5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide is a synthetic organic compound. The compound’s structure includes a bromo group, a methoxyphenyl group attached to a tetrazole ring, and a furan-2-carboxamide moiety. This combination gives the compound unique chemical and physical properties, allowing for various scientific research and industrial applications.
Mechanism of Action
- The bromine atom (Br) in the compound suggests that it may participate in electrophilic aromatic substitution reactions. Bromination can occur at the benzylic position, leading to the formation of a new C-Br bond .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide typically starts with the preparation of the furan-2-carboxamide core. This involves reacting 2-furoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is synthesized through a cyclization reaction of 4-methoxyphenylhydrazine with sodium azide and ammonium chloride under acidic conditions.
Next, the bromination of the furan-2-carboxamide can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. Finally, the 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety is coupled with the brominated furan-2-carboxamide using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would scale up the laboratory procedures mentioned above, focusing on optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Large-scale reactors, efficient separation techniques like crystallization, and rigorous quality control measures would be employed to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to a furanone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group on the tetrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) in ethanol under atmospheric pressure.
Substitution: Nucleophiles in polar solvents (e.g., DMF) with bases (e.g., K2CO3) at elevated temperatures.
Major Products
Oxidation products may include furandiones.
Reduction products include substituted amines.
Substitution products are varied based on the nucleophile used.
Scientific Research Applications
5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide has various applications in scientific research:
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies might focus on its pharmacokinetics and pharmacodynamics, assessing its potential as a therapeutic agent.
Industry: The compound could be employed in the development of new materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(phenyl)furan-2-carboxamide
5-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide
Uniqueness
The uniqueness of 5-bromo-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide lies in its combination of a bromine atom, a methoxyphenyl group, and a tetrazole ring. This specific arrangement provides a distinctive set of chemical properties and biological activities that are not exactly replicated in other similar compounds.
This synthesis of a detailed article should cover the vast landscape of what makes this compound fascinating and scientifically significant.
Properties
IUPAC Name |
5-bromo-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-22-10-4-2-9(3-5-10)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)23-11/h2-7H,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZHSVUPPLJLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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